5-Bromoisoxazole-3-carboxylicacid
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Overview
Description
5-Bromoisoxazole-3-carboxylicacid is a heterocyclic compound featuring a five-membered isoxazole ring with a bromine atom at the 5-position and a carboxylic acid group at the 3-position. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoisoxazole-3-carboxylicacid typically involves the cycloaddition reaction of nitrile oxides with alkynes. This (3 + 2) cycloaddition reaction is catalyzed by metals such as copper (I) or ruthenium (II) . Another method involves the diazotization of 5-aminoisoxazoles in the presence of hydrohalic acids like HBr .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale cycloaddition reactions using efficient and eco-friendly catalysts to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 5-Bromoisoxazole-3-carboxylicacid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different derivatives or reduction to remove the bromine atom.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
- Substitution reactions yield various substituted isoxazole derivatives.
- Oxidation reactions produce oxidized isoxazole compounds.
- Reduction reactions result in de-brominated isoxazole derivatives .
Scientific Research Applications
5-Bromoisoxazole-3-carboxylicacid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromoisoxazole-3-carboxylicacid involves its interaction with specific molecular targets, leading to various biological effects. The compound can inhibit enzymes, modulate receptor activity, or interfere with cellular pathways. The exact mechanism depends on the specific application and target .
Comparison with Similar Compounds
Isoxazole: The parent compound with a similar structure but without the bromine and carboxylic acid groups.
5-Chloroisoxazole-3-carboxylicacid: A similar compound with a chlorine atom instead of bromine.
5-Fluoroisoxazole-3-carboxylicacid: A similar compound with a fluorine atom instead of bromine.
Uniqueness: 5-Bromoisoxazole-3-carboxylicacid is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its chloro and fluoro analogs. The bromine atom can participate in specific interactions, making the compound valuable for targeted applications .
Properties
IUPAC Name |
5-bromo-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrNO3/c5-3-1-2(4(7)8)6-9-3/h1H,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFYPFKPOBSIPGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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